Dasatinib

Catalog No.
S613874
CAS No.
302962-49-8
M.F
C22H26ClN7O2S
M. Wt
488 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dasatinib

CAS Number

302962-49-8

Product Name

Dasatinib

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Molecular Formula

C22H26ClN7O2S

Molecular Weight

488 g/mol

InChI

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)

InChI Key

ZBNZXTGUTAYRHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Solubility

1.28e-02 g/L

Synonyms

(18F)-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, 354825, BMS, BMS 354825, BMS-354825, BMS354825, dasatinib, N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, Sprycel

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Chronic Myeloid Leukemia (CML)

One of the most established applications of Dasatinib is in the treatment of CML, a cancer of the blood and bone marrow caused by the BCR-ABL gene fusion. This fusion protein acts as a tyrosine kinase, driving uncontrolled growth of white blood cells. Dasatinib acts by specifically targeting the BCR-ABL protein, inhibiting its activity and hindering the proliferation of these abnormal cells []. Research has shown Dasatinib to be effective in various CML scenarios, including:

  • First-line treatment for chronic phase CML: Studies have demonstrated its efficacy in achieving and maintaining complete molecular response (CMR), a state where minimal to no leukemia cells are detectable [].
  • Treatment of patients resistant or intolerant to Imatinib: Dasatinib has shown effectiveness against many mutations in the BCR-ABL gene that render patients resistant to Imatinib, the first-line therapy for CML [].

Other types of Leukemia and Lymphomas

Beyond CML, ongoing research is exploring the potential of Dasatinib in treating other blood cancers. These include:

  • Acute lymphoblastic leukemia (ALL): Studies are investigating the use of Dasatinib in combination with other therapies for specific subtypes of ALL, particularly those with Philadelphia chromosome-positive ALL, which also harbor the BCR-ABL fusion gene [].
  • Acute myeloid leukemia (AML): Research is underway to evaluate the efficacy of Dasatinib in combination with other chemotherapeutic agents for specific types of AML [].
  • Myeloproliferative neoplasms (MPN): Early-stage clinical trials are exploring the use of Dasatinib in treating specific MPNs, including chronic myeloproliferative leukemia (CML) and myelofibrosis.

Beyond Cancers

Research is also exploring the potential of Dasatinib in non-cancerous conditions. This includes investigating its role in:

  • Idiopathic pulmonary fibrosis (IPF): Studies are examining the ability of Dasatinib to target specific signaling pathways involved in the development and progression of IPF, a chronic lung disease.
  • Neurodegenerative diseases: Research is exploring the potential of Dasatinib to modulate specific signaling pathways implicated in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

3.6

LogP

1.8
1.8

Appearance

White to Off-White Solid

Melting Point

280-286 °C
280-286°C

UNII

X78UG0A0RN

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.4%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (96.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (96.39%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (96.99%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (96.39%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (95.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of adults with chronic, accelerated, or myeloid or lymphoid blast phase chronic myeloid leukemia with resistance or intolerance to prior therapy. Also indicated for the treatment of adults with Philadelphia chromosome-positive acute lymphoblastic leukemia with resistance or intolerance to prior therapy.
FDA Label
Sprycel is indicated for the treatment of paediatric patients with:newly diagnosed Philadelphia chromosome-positive chronic myelogenous leukaemia in chronic phase (Ph+ CML CP) or Ph+ CML CP resistant or intolerant to prior therapy including imatinib.newly diagnosed Ph+ acute lymphoblastic leukaemia (ALL) in combination with chemotherapy.Sprycel is indicated for the treatment of adult patients with:newly diagnosed Philadelphia-chromosome-positive (Ph+) chronic myelogenous leukaemia (CML) in the chronic phase;chronic, accelerated or blast phase CML with resistance or intolerance to prior therapy including imatinib mesilate;Ph+ acute lymphoblastic leukaemia (ALL) and lymphoid blast CML with resistance or intolerance to prior therapy.Sprycel is indicated for the treatment of paediatric patients with:newly diagnosed Ph+ CML in chronic phase (Ph+ CML-CP) or Ph+ CML-CP resistant or intolerant to prior therapy including imatinib.
Treatment of Philadelphia-chromosome (BCR-ABL translocation)-positive acute lymphoblastic leukaemia, Treatment of Philadelphia-chromosome (BCR-ABL translocation)-positive chronic myeloid leukaemia

Livertox Summary

Dasatinib is a selective tyrosine kinase receptor inhibitor that is used in the therapy of chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. Dasatinib is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Dasatinib
US Brand Name(s): Sprycel
FDA Approval: Yes
Dasatinib is approved to treat: Acute lymphoblastic leukemia that is Philadelphia chromosome positive. It is used: In children aged 1 year or older with newly- diagnosed disease. It is used with other chemotherapy drugs.
In adults whose disease did not respond to other drugs or who are not able to receive other drugs.
Chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. It is used: In children aged 1 year or older with chronic phase CML.
In adults with chronic phase CML that is newly diagnosed.
In adults with chronic phase, accelerated phase , or blastic phase CML who cannot receive other drugs or whose disease did not respond to other drugs, including imatinib mesylate.
Dasatinib is also being studied in the treatment of other types of cancer.

Pharmacology

Dasatinib is an oral dual BCR/ABL and Src family tyrosine kinase inhibitor
Dasatinib Anhydrous is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE06
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE06 - Dasatini

Mechanism of Action

Dasatinib, at nanomolar concentrations, inhibits the following kinases: BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. Based on modeling studies, dasatinib is predicted to bind to multiple conformations of the ABL kinase. In vitro, dasatinib was active in leukemic cell lines representing variants of imatinib mesylate sensitive and resistant disease. Dasatinib inhibited the growth of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL. Under the conditions of the assays, dasatinib was able to overcome imatinib resistance resulting from BCR-ABL kinase domain mutations, activation of alternate signaling pathways involving the SRC family kinases (LYN, HCK), and multi-drug resistance gene overexpression.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

302962-49-8
863127-77-9

Wikipedia

Dasatinib

Biological Half Life

The overall mean terminal half-life of dasatinib is 3-5 hours.

Use Classification

Human drugs -> Sprycel -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Özgür Yurttaş N, Eşkazan AE. Dasatinib-induced pulmonary arterial hypertension. Br J Clin Pharmacol. 2018 May;84(5):835-845. doi: 10.1111/bcp.13508. Epub 2018 Mar 6. PMID: 29334406; PMCID: PMC5903230.

2. Rousselot P, Coudé MM, Gokbuget N, Gambacorti Passerini C, Hayette S, Cayuela JM, Huguet F, Leguay T, Chevallier P, Salanoubat C, Bonmati C, Alexis M, Hunault M, Glaisner S, Agape P, Berthou C, Jourdan E, Fernandes J, Sutton L, Banos A, Reman O, Lioure B, Thomas X, Ifrah N, Lafage-Pochitaloff M, Bornand A, Morisset L, Robin V, Pfeifer H, Delannoy A, Ribera J, Bassan R, Delord M, Hoelzer D, Dombret H, Ottmann OG; European Working Group on Adult ALL (EWALL) group. Dasatinib and low-intensity chemotherapy in elderly patients with Philadelphia chromosome-positive ALL. Blood. 2016 Aug 11;128(6):774-82. doi: 10.1182/blood-2016-02-700153. Epub 2016 Apr 27. PMID: 27121472; PMCID: PMC5085255.

3. McCafferty EH, Dhillon S, Deeks ED. Dasatinib: A Review in Pediatric Chronic Myeloid Leukemia. Paediatr Drugs. 2018 Dec;20(6):593-600. doi: 10.1007/s40272-018-0319-8. PMID: 30465234.

4. Cortes JE, Jimenez CA, Mauro MJ, Geyer A, Pinilla-Ibarz J, Smith BD. Pleural Effusion in Dasatinib-Treated Patients With Chronic Myeloid Leukemia in Chronic Phase: Identification and Management. Clin Lymphoma Myeloma Leuk. 2017 Feb;17(2):78-82. doi: 10.1016/j.clml.2016.09.012. Epub 2016 Sep 17. PMID: 28082112.

5. Ryu KY, Lee HJ, Woo H, Kang RJ, Han KM, Park H, Lee SM, Lee JY, Jeong YJ, Nam HW, Nam Y, Hoe HS. Dasatinib regulates LPS-induced microglial and astrocytic neuroinflammatory responses by inhibiting AKT/STAT3 signaling. J Neuroinflammation. 2019 Oct 26;16(1):190. doi: 10.1186/s12974-019-1561-x. PMID: 31655606; PMCID: PMC6815018.

Explore Compound Types